N-(2,4-dichlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
Description
N-(2,4-dichlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a triazole-based carboxamide derivative featuring dichlorophenyl substituents at the 1- and N-positions of the triazole ring. The compound’s structure includes a 1,2,4-triazole core substituted with a methyl group at position 5 and a carboxamide moiety at position 2.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl4N4O/c1-8-21-15(16(25)22-13-5-3-9(17)6-12(13)20)23-24(8)14-7-10(18)2-4-11(14)19/h2-7H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFYNAYSMRFHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide (commonly referred to as compound 1) is a synthetic triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article delves into its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C16H10Cl4N4O
- Molecular Weight : 416.09 g/mol
- CAS Number : 338398-31-5
Antibacterial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antibacterial properties. A study focusing on various triazole derivatives revealed that they possess notable activity against a range of bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 1 | Staphylococcus aureus | < 1.9 | |
| Compound 1 | Escherichia coli | < 5.0 | |
| Compound 1 | Mycobacterium smegmatis | < 3.25 |
The minimum inhibitory concentration (MIC) values suggest that compound 1 exhibits potent antibacterial activity, especially against Mycobacterium smegmatis, which is a model organism for studying tuberculosis.
The mechanism by which triazole compounds exert their antibacterial effects often involves the inhibition of bacterial enzymes such as DNA gyrase. Molecular docking studies have shown that compound 1 can interact with the active site of DNA gyrase, forming additional binding interactions that enhance its inhibitory effects on bacterial growth .
Case Studies and Research Findings
Several studies have evaluated the biological activity of triazole derivatives similar to compound 1:
-
Antimycobacterial Activity :
A study highlighted the effectiveness of triazole derivatives against Mycobacterium tuberculosis. The derivatives displayed varying degrees of activity with MIC values ranging from 0.03 to 8 µg/mL against both drug-resistant and drug-susceptible strains . -
Structure-Activity Relationship (SAR) :
Research into the SAR of triazoles has established that modifications in the phenyl groups significantly influence antibacterial potency. For instance, introducing electron-withdrawing groups like chlorine at specific positions enhances biological activity . -
Cytotoxicity Studies :
Preliminary cytotoxicity assessments indicate that some triazole derivatives exhibit low toxicity towards mammalian cell lines, suggesting a favorable therapeutic index for further development .
Comparison with Similar Compounds
Structural Comparison
The target compound’s structural analogs can be categorized into pyrazole-carboxamides (e.g., AM251, rimonabant) and triazole derivatives (e.g., etaconazole, propiconazole). Key differences include:
- Core heterocycle : The triazole ring (1,2,4-triazole) in the target compound vs. pyrazole in AM251/rimonabant. Triazoles exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation.
- Substituents :
- Target compound : 2,4-dichlorophenyl (N-position), 2,5-dichlorophenyl (1-position), and methyl (5-position).
- AM251 : Pyrazole core with 2,4-dichlorophenyl (1-position), 4-iodophenyl (5-position), and methyl (4-position) .
- Etaconazole : Triazole core with a 2,4-dichlorophenyl group and a 1,3-dioxolane substituent .
Table 1: Structural and Physicochemical Properties
Physicochemical and Spectral Data
- Melting points : Pyrazole-carboxamides (e.g., compound 3a: 133–135°C ) generally have lower melting points than triazole derivatives, which may reflect differences in crystallinity.
- Spectroscopy :
- ¹H-NMR : The target compound’s dichlorophenyl groups would produce aromatic protons at δ 7.4–8.1 ppm, similar to compound 3a (δ 7.41–8.12) .
- MS : Molecular ion peaks for dichlorophenyl-substituted compounds (e.g., [M+H]+ 437.1 for compound 3b ) align with the target compound’s expected mass (429.1).
Q & A
Q. What are the standard synthetic routes for N-(2,4-dichlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves:
- Reacting a triazole-thiol intermediate with an alkyl/aryl halide in the presence of a base (e.g., K₂CO₃) in DMF at room temperature .
- For carboxamide formation, coupling reagents like EDCI/HOBt in DMF with triethylamine are used to activate carboxylic acids for amide bond formation with aryl amines .
- Key Considerations :
- Reaction monitoring via TLC.
- Purification by column chromatography or recrystallization (e.g., ethanol) .
- Example :
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| EDCI/HOBt | DMF, RT, 30 min | 62–71% | |
| K₂CO₃, RCH₂Cl | DMF, RT, 24 hr | ~68% |
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., methyl groups at δ 2.48–2.66 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- IR : Confirm carbonyl (C=O, ~1636 cm⁻¹) and triazole (C=N, ~1596 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 403–437) .
- Elemental Analysis : Validate C, H, N percentages (±0.3% error margin) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR splits or IR bands) require:
- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign ambiguous protons/carbons .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., triazole ring conformation) .
- Computational Modeling : Compare experimental IR/NMR with DFT-predicted spectra .
- Example : Aromatic proton overlaps in ¹H-NMR (δ 7.4–7.6 ppm) were resolved via HSQC, confirming coupling to carbons at δ 120–130 ppm .
Q. What strategies optimize the synthesis yield and purity of this compound?
- Methodological Answer :
- Reagent Selection : Use EDCI/HOBt over DCC due to reduced racemization in carboxamide formation .
- Solvent Optimization : Replace DMF with THF for moisture-sensitive steps to minimize side products.
- Temperature Control : Lower reaction temperatures (0–5°C) for halide substitutions to suppress elimination .
- Purification : Gradient elution in column chromatography (hexane:EtOAc 8:1 → 4:1) improves triazole derivative separation .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Substituent Modification :
- Replace dichlorophenyl groups with fluorophenyl or methoxyphenyl to assess electronic effects on bioactivity .
- Introduce methyl/cyano groups at the triazole 5-position to study steric impacts .
- Biological Assays : Test analogs for antimicrobial/antifungal activity using MIC assays, correlating substituents with potency .
- Computational Docking : Use SMILES/InChI (e.g.,
C11H10N2O3from ) to model interactions with target enzymes (e.g., CYP450).
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodological Answer :
- Storage : Store at –20°C in amber vials to prevent photodegradation of dichlorophenyl groups .
- Solubility : Use DMSO for stock solutions (≤10 mM) to avoid precipitation; confirm stability via HPLC over 72 hr .
- Hydrolytic Stability : Monitor pH-dependent degradation (e.g., carboxamide hydrolysis in acidic/basic conditions via LC-MS) .
Data Analysis and Experimental Design
Q. How to design experiments to assess the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- In Vitro Assays : Use TR-FRET-based kinase activity assays (e.g., EGFR, VEGFR) with ATP concentrations adjusted to K_m values .
- Control Groups : Include staurosporine (broad-spectrum inhibitor) and vehicle (DMSO) to validate assay sensitivity.
- Dose-Response Curves : Test 0.1–100 µM concentrations; calculate IC₅₀ using nonlinear regression (GraphPad Prism).
- Selectivity Screening : Compare inhibition across kinase panels (e.g., 50 kinases at 1 µM compound) .
Q. How to address low reproducibility in biological activity studies?
- Methodological Answer :
- Batch Consistency : Characterize multiple synthetic batches via HPLC purity (>95%) and elemental analysis .
- Cell Line Validation : Use STR profiling to confirm absence of cross-contamination.
- Pharmacokinetic Factors : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to stabilize compound metabolism .
Tables for Key Data
Q. Table 1: Comparative Synthesis Conditions
| Method | Reagents | Solvent | Temp. | Yield | Reference |
|---|---|---|---|---|---|
| A | EDCI/HOBt | DMF | RT | 68% | |
| B | K₂CO₃, RCH₂Cl | DMF | RT | 68% |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H-NMR | δ 2.66 (s, CH₃), 7.4–8.1 (Ar-H) | |
| IR | 1636 cm⁻¹ (C=O), 1596 cm⁻¹ (C=N) | |
| ESI-MS | m/z 437.1 [M+H]⁺ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
